1-(3-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a chromeno-pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl derivatives and oxolane-based intermediates. Key steps may involve:
Cyclization reactions: to form the chromeno-pyrrole core.
Substitution reactions: to introduce the 3-chlorophenyl group.
Functional group transformations: to attach the oxolane moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for better control over reaction conditions.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific moieties within the molecule.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-2-(oxolan-2-ylmethyl)-1H-pyrrole-3,9-dione: A structurally similar compound with slight variations in the core structure.
Chromeno[2,3-c]pyrrole derivatives: A class of compounds with similar chromeno-pyrrole cores but different substituents.
Uniqueness
1-(3-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H18ClNO4 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H18ClNO4/c23-14-6-3-5-13(11-14)19-18-20(25)16-8-1-2-9-17(16)28-21(18)22(26)24(19)12-15-7-4-10-27-15/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2 |
InChI Key |
HQVRHKMAEOFWBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.